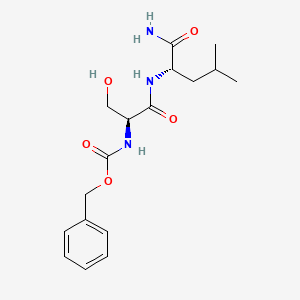
ニリジン塩酸塩
概要
科学的研究の応用
Nylidrin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying vasodilators and their effects on blood flow.
作用機序
ニリジン塩酸塩は、主にβ受容体刺激によって作用します。末梢血管拡張、正性変力効果、および胃液の胃容積の増加を引き起こします。 この薬は、血管を拡張して血流を増加させることで、手足や中枢神経系を含む体全体への血行を改善します .
類似の化合物との比較
ニリジン塩酸塩は、イソキスプレニン塩酸塩やリトドリン塩酸塩などの他のβアドレナリン作動薬に似ています。末梢血管疾患や認知障害の治療における特定の用途と有効性に優れています。類似の化合物には以下が含まれます。
イソキスプレニン塩酸塩: 同様の症状の治療に使用される別の血管拡張薬。
リトドリン塩酸塩: 主に早産を予防するための子宮収縮抑制薬として使用されます.
ニリジン塩酸塩は、その特定のβ受容体刺激とその血管および認知障害における応用において際立っています。
生化学分析
Biochemical Properties
Nylidrin hydrochloride plays a significant role in biochemical reactions by stimulating beta-adrenergic receptors. This stimulation leads to the relaxation of smooth muscles and dilation of blood vessels. The compound interacts with beta1 and beta2 adrenergic receptors, which are proteins located on heart muscle cells, kidneys, and other smooth muscle cells . The nature of these interactions involves the activation of G-proteins, which then modulate downstream cellular processes .
Cellular Effects
Nylidrin hydrochloride influences various types of cells and cellular processes. It enhances blood flow and cardiac output by stimulating beta-adrenergic receptors on heart muscle cells, leading to increased heart rate and force of contraction . Additionally, it relaxes smooth muscles in the airways, kidneys, and uterus, which can be beneficial in treating conditions like Raynaud’s phenomenon and thromboangiitis obliterans . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by increasing blood flow to the brain, which may improve memory and cognitive function in geriatric patients .
Molecular Mechanism
The molecular mechanism of action of nylidrin hydrochloride involves the stimulation of beta-adrenergic receptors. Upon binding to these receptors, nylidrin hydrochloride activates G-proteins, which act as molecular switches to modulate downstream cellular processes . This activation leads to the dilation of blood vessels, increased cardiac output, and relaxation of smooth muscles . The compound also increases cerebral blood flow and decreases vascular resistance, resulting in improved blood supply to ischemic tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nylidrin hydrochloride have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . Short-term studies have shown modest improvements in cognitive function and blood flow, while long-term studies have demonstrated sustained benefits in walking ability and healing of ulcers . The FDA has withdrawn nylidrin from the U.S. market due to a lack of substantial evidence of effectiveness in certain conditions .
Dosage Effects in Animal Models
The effects of nylidrin hydrochloride vary with different dosages in animal models. Studies on rabbits, guinea pigs, and dogs have shown that beta stimulation with nylidrin hydrochloride leads to the dilation of arterioles in skeletal muscle and increased cardiac output . At higher doses, the compound can cause adverse effects such as nausea, vomiting, and dizziness . Threshold effects have been observed, with lower doses providing therapeutic benefits without significant side effects .
Metabolic Pathways
Nylidrin hydrochloride is involved in metabolic pathways that include interactions with beta-adrenergic receptors and G-proteins . The compound’s metabolism involves its conversion to active metabolites that continue to stimulate beta receptors, leading to prolonged vasodilation and increased blood flow .
Transport and Distribution
Nylidrin hydrochloride is transported and distributed within cells and tissues through its interaction with beta-adrenergic receptors . The compound is distributed throughout the body, including the brain, extremities, and smooth muscles . Its localization and accumulation are influenced by its ability to bind to specific receptors and transporters on cell membranes .
Subcellular Localization
The subcellular localization of nylidrin hydrochloride involves its targeting to specific compartments or organelles within cells . The compound’s activity and function are influenced by its localization to areas such as the cell membrane, where beta-adrenergic receptors are abundant . Post-translational modifications and targeting signals may direct nylidrin hydrochloride to these specific compartments, enhancing its therapeutic effects .
準備方法
ニリジン塩酸塩の合成には、4-フェニルブタン-2-アミンと4-ヒドロキシフェニルアセトンを特定の条件下で反応させることが含まれます。この反応には、通常、触媒と制御された温度が必要であり、目的の生成物が得られるようにします。 工業生産方法には、収率と純度を最大限にするために最適化された反応条件を用いた大規模合成が含まれる場合があります .
化学反応の分析
ニリジン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、対応する酸化生成物を生成することができます。
還元: 還元反応は、ニリジン塩酸塩を還元形に変換することができます。
置換: 官能基が他の基に置換される置換反応を起こすことができます。これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、特定の触媒などがあります。
科学研究への応用
ニリジン塩酸塩には、いくつかの科学研究への応用があります。
化学: 血管拡張薬とその血流への影響を研究するモデル化合物として使用されます。
生物学: 研究により、軽度から中等度の認知、感情、身体の障害を伴う高齢者患者など、特定の個人の認知障害を改善する効果が示されています.
医学: 特定の精神障害、糖尿病による血管疾患、凍傷、夜間の足のけいれん、特定の種類の潰瘍など、血流の増加が役立つ疾患の治療に使用されます.
類似化合物との比較
Nylidrin hydrochloride is similar to other beta-adrenergic agonists such as isoxsuprine hydrochloride and ritodrine hydrochloride. it is unique in its specific applications and effectiveness in treating peripheral vascular disorders and cognitive impairments. Similar compounds include:
Isoxsuprine hydrochloride: Another vasodilator used to treat similar conditions.
Ritodrine hydrochloride: Primarily used as a tocolytic agent to prevent premature labor.
Nylidrin hydrochloride stands out due to its specific beta-receptor stimulation and its applications in both vascular and cognitive impairments.
特性
IUPAC Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHABUMMDMAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957360 | |
| Record name | Nylidrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID856009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849-55-8 | |
| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylidrin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nylidrin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nylidrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buphenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NYLIDRIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)








